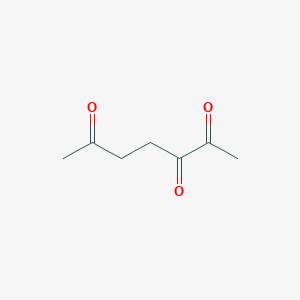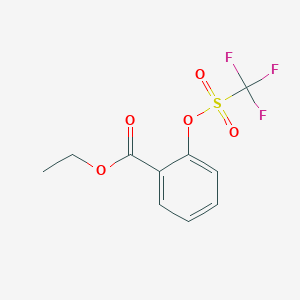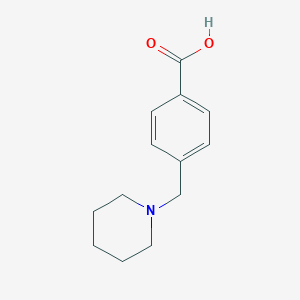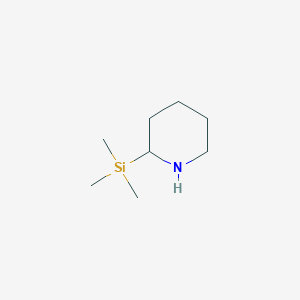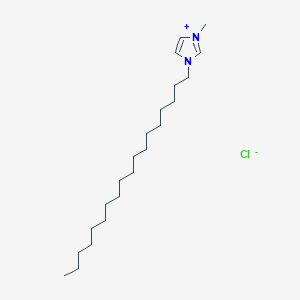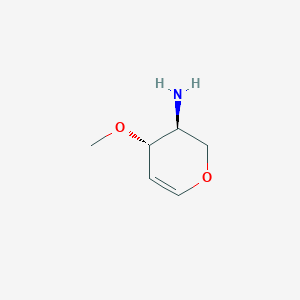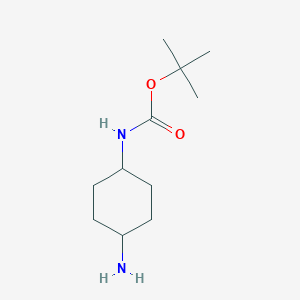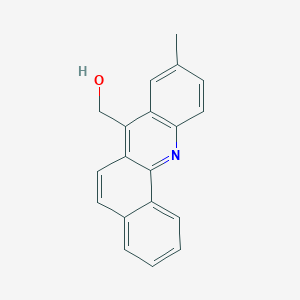![molecular formula C16H10N2O3 B069689 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-39-5](/img/structure/B69689.png)
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione, also known as MIQ, is a chemical compound that belongs to the class of indoloquinazoline alkaloids. MIQ has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood. However, it has been proposed that 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to affect various biochemical and physiological processes in the body. It has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent anti-cancer activity. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is a relatively complex molecule, which can make its synthesis and purification challenging. In addition, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be cytotoxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione. One of the main areas of interest is the development of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione-based anti-cancer drugs. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, and its mechanism of action is well understood, making it a promising candidate for drug development. Another area of interest is the study of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione's effects on the immune system. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess immunomodulatory properties, which can have implications for the treatment of various immune-related disorders. Finally, the development of new synthesis methods for 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can help to overcome some of the challenges associated with its use in lab experiments.
Métodos De Síntesis
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can be synthesized in several ways. One of the most commonly used methods is the condensation of 2-methyl-3-nitrobenzoic acid with tryptamine, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with anthranilic acid, followed by reduction and cyclization.
Aplicaciones Científicas De Investigación
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of various genes and proteins involved in cancer progression.
In addition to its anti-cancer properties, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
Propiedades
Número CAS |
169038-39-5 |
|---|---|
Nombre del producto |
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione |
Fórmula molecular |
C16H10N2O3 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-12-8-4-6-10-13(12)17-15-14(19)9-5-2-3-7-11(9)18(15)16(10)20/h2-8H,1H3 |
Clave InChI |
URNXJGOSAPMLHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
SMILES canónico |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
Sinónimos |
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



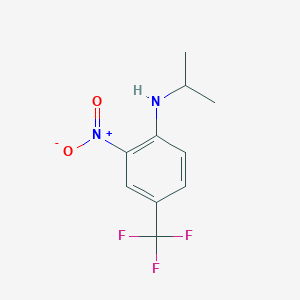
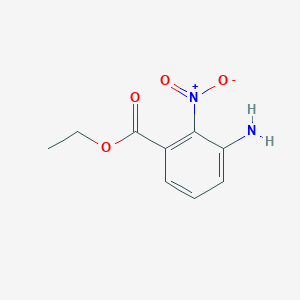
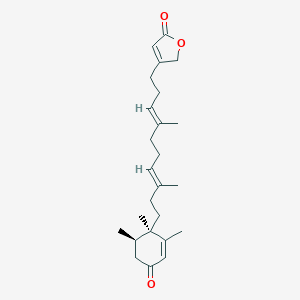

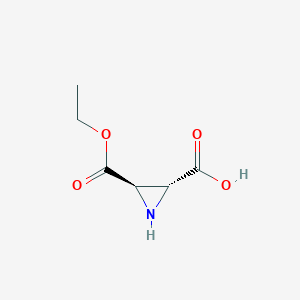
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
